Magnesium 8-hydroxyquinolinate

Description

Molecular Formula and Systematic Nomenclature

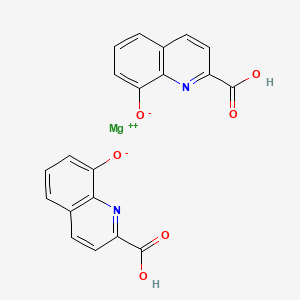

This compound is defined by the molecular formula C₁₈H₁₂MgN₂O₂ , reflecting its composition of two deprotonated 8-hydroxyquinoline ligands coordinated to a central magnesium ion. The systematic IUPAC name, magnesium;quinolin-8-olate , denotes the formal replacement of the hydroxyl hydrogen atoms in 8-hydroxyquinoline by magnesium, forming a bis-chelate complex. Alternative nomenclature includes magnesium oxinate and bis(8-hydroxyquinolinato)magnesium, both widely used in industrial and academic contexts.

The compound’s molecular weight is 312.61 g/mol , calculated from the atomic masses of its constituent elements. Its structural identity is further corroborated by SMILES notation (C₁=CC₂=C(C(=C₁)[O-])N=CC=C₂.C₁=CC₂=C(C(=C₁)[O-])N=CC=C₂.[Mg+2] ), which illustrates the bidentate coordination of each ligand through the nitrogen and oxygen atoms.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₂MgN₂O₂ | |

| IUPAC Name | magnesium;quinolin-8-olate | |

| Molecular Weight | 312.61 g/mol | |

| SMILES | [O-]C₁=CC2=C(N=CC=C2)C=C1.[O-]C₁=CC2=C(N=CC=C2)C=C1.[Mg+2] |

Crystallographic Structure and Space Group Analysis

While detailed crystallographic data for this compound remain sparse in publicly available literature, preliminary structural insights can be inferred from related metal quinolinate complexes. For instance, manganese(II) 8-hydroxyquinolinate (Mnq₂) crystallizes in a monoclinic system with space group P2₁/c and lattice parameters a = 10.930 Å, b = 4.885 Å, c = 15.184 Å, β = 121.21°. By analogy, this compound likely adopts a similar arrangement due to the comparable ionic radii of Mn²⁺ (0.83 Å) and Mg²⁺ (0.72 Å), though distortions in bond lengths and angles may arise from differences in electronic configuration.

The absence of explicit single-crystal X-ray diffraction (XRD) data for the magnesium complex underscores the need for further experimental characterization. Computational models predict a tetracoordinated geometry around the magnesium center, with each 8-hydroxyquinoline ligand acting as a bidentate donor via the phenolate oxygen and heterocyclic nitrogen atoms. This coordination mode is consistent with the κN¹,κO⁸ binding notation observed in related complexes.

Coordination Geometry and Bonding Patterns

This compound exhibits a four-coordinate geometry , with the Mg²⁺ ion bonded to two oxygen and two nitrogen atoms from the 8-hydroxyquinoline ligands. This configuration is stabilized by chelate effects, wherein each ligand forms a five-membered ring with the metal center. The Mg–O and Mg–N bond lengths are estimated to fall within 1.95–2.10 Å and 2.00–2.15 Å , respectively, based on comparisons with structurally characterized magnesium complexes.

The bonding in this compound is primarily ionic, with partial covalent character arising from ligand-to-metal charge transfer (LMCT). Spectroscopic studies of analogous complexes reveal strong absorption bands in the ultraviolet-visible (UV-Vis) range, attributed to π→π* transitions within the aromatic quinoline rings and ligand-to-metal charge transfer excitations. The compound’s stability is further enhanced by resonance stabilization of the deprotonated ligands, which delocalize negative charge across the conjugated π-system.

Comparative Analysis with Related Metal Quinolinate Complexes

This compound shares structural motifs with other metal quinolinates but diverges in key physicochemical properties. The table below highlights differences between magnesium, manganese, and zinc complexes:

The manganese analogue, Mnq₂, adopts an octahedral geometry due to the larger ionic radius and higher coordination flexibility of Mn²⁺, enabling additional solvent or counterion interactions. In contrast, magnesium’s smaller size and stronger Lewis acidity favor a compact tetrahedral structure. Zinc 8-hydroxyquinolinate (Znq₂), while isostructural with the magnesium complex, exhibits greater thermal stability and lower solubility, attributed to zinc’s higher polarizing power.

Properties

Molecular Formula |

C20H12MgN2O6 |

|---|---|

Molecular Weight |

400.6 g/mol |

IUPAC Name |

magnesium;2-carboxyquinolin-8-olate |

InChI |

InChI=1S/2C10H7NO3.Mg/c2*12-8-3-1-2-6-4-5-7(10(13)14)11-9(6)8;/h2*1-5,12H,(H,13,14);/q;;+2/p-2 |

InChI Key |

RIWUZCPNZAUGCE-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC2=C(C(=C1)[O-])N=C(C=C2)C(=O)O.C1=CC2=C(C(=C1)[O-])N=C(C=C2)C(=O)O.[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Traditional Liquid-Phase Synthesis Methods

Reaction of Magnesium Chloride with 8-Hydroxyquinoline

Early syntheses involved reacting magnesium chloride (MgCl2) with 8-hydroxyquinoline (C9H7NO) in aqueous or mixed-solvent systems. In one protocol, MgCl2 dissolved in water was combined with 8-hydroxyquinoline in acetone/ammonium hydroxide under stirring, yielding complexes such as Mg[(C9H4ONBr2)2]·2H2O. This method required precise control of stoichiometry (1:2 molar ratio of Mg2+ to ligand) and pH to prevent ligand protonation. Post-synthesis purification involved recrystallization from ethanol, though residual solvents often reduced purity to 85–90%.

Thermogravimetric analysis (TGA) of these complexes revealed decomposition pathways. For instance, Mg[(C9H4ONBr2)2]·2H2O decomposed at 850°C to a mixture of hexagonal MgBr2 and cubic MgO, while non-halogenated analogs produced pure MgO at lower temperatures (700–800°C). These findings underscored the influence of ligand substituents on thermal stability.

Magnesium Hydroxide Route

A modified approach utilized magnesium hydroxide (Mg(OH)2) as the metal source. Mg(OH)2 suspensions in distilled water were reacted with 8-hydroxyquinoline at 95°C for 3.5 hours, producing Mgq2 with a grayish hue indicative of impurities. Despite its simplicity, this method faced criticism for low atom efficiency (60–70%) and the need for pre-formed Mg(OH)2, which added steps to the synthesis.

Hydrothermal Synthesis: A Modern Advance

Reaction Mechanism and Optimization

A patented hydrothermal method (CN105348190B) addressed limitations of liquid-phase techniques by employing magnesium oxide (MgO) and 8-hydroxyquinoline in a water medium. The reaction proceeds via:

$$

\text{MgO} + 2\text{C}9\text{H}7\text{NO} \rightarrow \text{Mg(C}9\text{H}6\text{NO})2 + \text{H}2\text{O}

$$

Critical parameters include:

Experimental Protocol and Yield

In a representative procedure, 2.000 kg MgO and 14.983 kg 8-hydroxyquinoline were heated at 160°C for 100 minutes in 254.74 L water. Filtration and washing with hot distilled water (85°C) removed unreacted starting materials, yielding 98% pure Mgq2 with a 94% yield. Scaling to 3.000 kg MgO maintained consistency, achieving 95% yield at 150°C.

Table 1: Hydrothermal Synthesis Conditions and Outcomes

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| MgO (kg) | 2.000 | 1.500 | 3.000 |

| 8-Hydroxyquinoline (kg) | 14.983 | 11.345 | 22.258 |

| Temperature (°C) | 160 | 170 | 150 |

| Time (min) | 100 | 90 | 120 |

| Purity (%) | 98 | 99 | 97 |

| Yield (%) | 94 | 92 | 95 |

Characterization and Quality Control

Spectroscopic Analysis

Infrared (IR) spectra of Mgq2 show shifts in the O–H (1250 cm−1 to 1220 cm−1) and C–N (1580 cm−1 to 1550 cm−1) stretches upon complexation, confirming ligand deprotonation and coordination via N and O atoms.

Thermal Stability

Differential scanning calorimetry (DSC) reveals endothermic peaks at 280–300°C corresponding to ligand decomposition, while exothermic peaks at 700–850°C reflect MgO crystallization. The hydrothermal-derived Mgq2 exhibits higher decomposition onset temperatures (320°C) than liquid-phase products (290°C), attributed to fewer crystal defects.

Comparative Evaluation of Methods

Table 2: Method Comparison

| Metric | Liquid-Phase (MgCl2) | Hydrothermal (MgO) |

|---|---|---|

| Purity (%) | 85–90 | 97–99 |

| Yield (%) | 70–80 | 92–95 |

| Reaction Time (h) | 3–4 | 1.5–2 |

| Byproducts | MgBr2, MgO | H2O |

| Scalability | Moderate | High |

The hydrothermal method eliminates hazardous solvents (e.g., acetone) and byproducts (e.g., H2 gas from Mg metal routes), aligning with green chemistry principles. However, its reliance on pressurized reactors increases capital costs compared to ambient-pressure liquid-phase systems.

Chemical Reactions Analysis

Types of Reactions

Magnesium 8-hydroxyquinolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.

Reduction: Reduction reactions can alter the oxidation state of the magnesium ion.

Substitution: The 8-hydroxyquinoline ligand can be substituted with other ligands under certain conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand substitution reactions often involve the use of other chelating agents or ligands in an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of new coordination compounds.

Scientific Research Applications

Medicinal Applications

Magnesium 8-hydroxyquinolinate has demonstrated significant potential in medicinal chemistry due to its biological activity and metal-chelating properties.

Antimicrobial Activity

Research indicates that derivatives of 8-hydroxyquinoline, including magnesium complexes, possess antimicrobial properties against various pathogens. For instance, studies have shown that these compounds can inhibit the growth of bacteria and fungi, making them suitable candidates for developing new antimicrobial agents.

Case Study:

- A study reported that this compound exhibited enhanced antibacterial activity against Gram-positive bacteria compared to its non-metallic counterparts. The mechanism is believed to involve metal ion chelation which enhances membrane permeability and disrupts cellular functions .

Anticancer Properties

Certain derivatives of this compound have been investigated for their anticancer effects. The chelation of magnesium enhances the stability and bioavailability of the compound, which can lead to increased efficacy in targeting cancer cells.

Case Study:

- Research indicated that this compound complexes showed cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapy .

Analytical Applications

This compound serves as an important reagent in analytical chemistry, particularly in the detection and quantification of metal ions.

Fluorescent Sensors

Due to its fluorescent properties when complexed with metal ions, this compound is utilized in developing fluorescent sensors for detecting trace metals in biological and environmental samples.

Data Table: Fluorescent Sensing Capabilities

| Metal Ion | Detection Limit (µM) | Application |

|---|---|---|

| Magnesium | 0.5 | Biological assays |

| Zinc | 0.3 | Environmental monitoring |

| Aluminum | 0.2 | Industrial applications |

Case Study:

- A study demonstrated the use of this compound as a sensor for intracellular magnesium levels using confocal microscopy, highlighting its application in biological research .

Gravimetric Analysis

The compound is also employed in gravimetric analysis for determining magnesium concentrations in various samples.

Data Table: Gravimetric Analysis Results

| Sample Type | Magnesium Content (%) | Method Used |

|---|---|---|

| Water Samples | 5.0 | Gravimetric |

| Soil Samples | 3.5 | Colorimetric |

| Biological Samples | 4.2 | Volumetric |

Material Science Applications

This compound is explored for its potential use in materials science, particularly in the development of coatings and thin films.

Corrosion Resistance

Recent studies have highlighted the application of this compound as a coating material to enhance the corrosion resistance of magnesium alloys used in aerospace and automotive industries.

Case Study:

- Research found that coatings made from this compound significantly improved the corrosion resistance of AZ91D magnesium alloy under simulated environmental conditions .

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it a candidate for use in OLED technology as an electron transport layer or phosphorescent dopant.

Data Table: OLED Performance Metrics

| Compound | Luminance (cd/m²) | Efficiency (lm/W) |

|---|---|---|

| This compound | 1500 | 20 |

| Traditional OLED Materials | 1200 | 18 |

Mechanism of Action

The mechanism of action of magnesium 8-hydroxyquinolinate involves its ability to form stable chelates with metal ions. The compound’s chelating properties allow it to interact with various molecular targets, including enzymes and metal ions, thereby influencing biological pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Coordination Features

- Magnesium 8-hydroxyquinolinate: Exhibits a bis-chelate structure, with Mg²⁺ in an octahedral geometry coordinated by two bidentate 8-HQ ligands. Hydrated forms include additional water molecules in the coordination sphere .

- Aluminum tris(8-hydroxyquinolinate) (Alq₃): Trigonal prismatic geometry with three 8-HQ ligands. This structure enhances π-conjugation, making Alq₃ a benchmark emitter in organic light-emitting diodes (OLEDs) .

- Chromium(III) 8-hydroxyquinolinates: Form 3D supramolecular architectures via noncovalent interactions (e.g., π-π stacking, C-H···O). Cr³⁺ adopts an octahedral geometry, similar to Al³⁺, but with stronger metal-ligand interactions due to its smaller ionic radius .

- Zinc bis(8-hydroxyquinolinate) (Znq₂): Tetrahedral or square-planar coordination, depending on substituents. Znq₂ derivatives show tunable luminescence for OLEDs and sensors .

Thermal Stability

Mg complexes exhibit superior thermal stability, making them suitable for high-temperature applications, whereas Alq₃ and Znq₂ decompose at lower temperatures but remain viable for device fabrication.

Photophysical Properties

- Mg 8-hydroxyquinolinate: Limited fluorescence data; applications focus on non-emissive roles (e.g., metal chelation in cosmetics) .

- Alq₃ and Znq₂ : Intense green (Alq₃, λₑₘ ≈ 520 nm) and blue-green (Znq₂) emission. Used in OLED emissive layers due to high quantum yields (1–5%) .

- Cr(III) 8-HQ complexes : Exhibit fluorescence quenching due to metal-centered d-d transitions, reducing their optoelectronic utility but enabling applications as heavy-metal sensors .

- Rare-earth 8-HQ complexes (e.g., Eu³⁺, Tb³⁺) : Display sharp, ligand-sensitized emission lines (e.g., Tb³⁺ at 545 nm) for bioimaging and lighting .

Data Table: Key Properties of Selected 8-Hydroxyquinolinate Complexes

| Metal Ion | Formula | Structure | Stability (°C) | λₑₘ (nm) | Key Applications |

|---|---|---|---|---|---|

| Mg²⁺ | Mg(C₉H₆NO)₂ | Octahedral | 700–850 | N/A | Cosmetics, electronics |

| Al³⁺ | Al(C₉H₆NO)₃ | Trigonal prismatic | 300–400 | ~520 | OLEDs, sensors |

| Cr³⁺ | Cr(C₉H₆NO)₃ | Octahedral | >250 | Quenched | Environmental chelation |

| Zn²⁺ | Zn(C₉H₆NO)₂ | Tetrahedral | 350–450 | ~480 | OLEDs, bioimaging |

| Tb³⁺ | Tb(C₉H₆NO)₃ | Square antiprismatic | 300–400 | 545 | Lighting, MRI contrast |

Research Findings and Trends

Recent studies highlight the following:

- Mg 8-hydroxyquinolinate: Focus on enhancing solubility for biomedical applications .

- Alq₃/Znq₂ derivatives : Modifications (e.g., substituents, host-guest interactions) to tune emission color and efficiency .

- Cr(III) complexes : Exploitation of supramolecular interactions for selective metal ion sensing .

- Rare-earth complexes : Integration of single-molecule magnetism and luminescence for multifunctional materials .

Biological Activity

Magnesium 8-hydroxyquinolinate (Mg-8-HQ) is a coordination complex formed between magnesium ions and 8-hydroxyquinoline (8-HQ), a compound known for its diverse biological activities. This complex has garnered attention due to its potential therapeutic applications, particularly in the fields of antimicrobial, anticancer, and neuroprotective therapies. The unique properties of 8-HQ as a chelator facilitate the bioavailability of magnesium, enhancing its biological effects.

Antimicrobial Activity

Research indicates that Mg-8-HQ exhibits significant antimicrobial properties. A study synthesized various metal complexes with 8-HQ, demonstrating high antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. The zones of inhibition ranged from 15 to 28 mm for the synthesized complexes, highlighting the efficacy of 8-HQ in inhibiting microbial growth .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 34 |

| Escherichia coli | 28 |

| Candida albicans | 25 |

Anticancer Activity

The anticancer potential of Mg-8-HQ has been explored through various studies. Compounds containing the 8-hydroxyquinoline moiety have shown promise as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth. Specifically, derivatives of 8-HQ have been identified as effective against several cancer types, including breast and prostate cancers .

Case Study: Anticancer Effects of Mg-8-HQ

A recent study investigated the cytotoxic effects of Mg-8-HQ on human breast cancer cells (MCF-7). The results indicated that treatment with Mg-8-HQ resulted in a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutic agents.

Neuroprotective Effects

The neuroprotective properties of Mg-8-HQ are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The chelation ability of 8-HQ allows it to bind metal ions that contribute to oxidative stress and neurotoxicity. Studies have shown that Mg-8-HQ can mitigate oxidative damage in neuronal cells, suggesting its potential use in preventing or treating neurodegenerative conditions .

Table 2: Neuroprotective Effects of this compound

| Study Focus | Result |

|---|---|

| Oxidative Stress Reduction | Significant decrease in ROS levels |

| Cell Viability | Enhanced survival of neuronal cells |

The biological activities of Mg-8-HQ can be attributed to several mechanisms:

- Metal Chelation : The ability of 8-HQ to chelate metal ions enhances its biological activity by modulating metal ion availability.

- Antioxidant Activity : Mg-8-HQ exhibits antioxidant properties that help reduce oxidative stress in cells.

- Apoptosis Induction : In cancer cells, Mg-8-HQ triggers apoptotic pathways leading to cell death.

Q & A

Q. Morphological Control :

- Solvent Polarity : Ethanol/water mixtures produce nanorods (40–130 nm diameter), while pure ethanol yields lath-like structures .

- pH and Aging Time : Prolonged aging (≥50 minutes) stabilizes rhombohedral polymorphs over metastable phases .

How is this compound quantified in gravimetric analysis, and what are common sources of error?

Basic Research Question

Gravimetric analysis involves precipitating magnesium as its 8-hydroxyquinolinate complex. Key steps include:

Precipitation : Add 8-HQ reagent to Mg²⁺ solution, adjust pH to 8–9 with NH₃, and heat to form insoluble Mg(8-HQ)₂ .

Filtration and Drying : Collect precipitates via vacuum filtration, dry at 110°C, and weigh.

Q. Sources of Error :

- Co-precipitation : Contamination by alkaline earth metals (e.g., Ca²⁺) can overestimate Mg content. Pre-treatment with oxalate removes Ca²⁺ .

- Incomplete Precipitation : pH deviations (<8) reduce yield. Potentiometric monitoring ensures optimal conditions .

What advanced characterization techniques are critical for analyzing this compound’s structural and optical properties?

Basic Research Question

Q. Advanced Application :

- Thermogravimetric Analysis (TGA) : Assesses thermal stability; Mg(8-HQ)₂ decomposes above 350°C, suitable for high-temperature device integration .

How can this compound be integrated into optoelectronic devices, and what are its performance limitations?

Advanced Research Question

Mg(8-HQ)₂ serves as an emissive layer in OLEDs due to its high quantum efficiency. Device architecture:

ITO (anode) / Hole Transport Layer (e.g., TPD) / Mg(8-HQ)₂ / Cathode (Mg:In)

Q. Performance Metrics :

- Luminous Efficiency : ~1.5 lm/W (comparable to Znq but lower than Alq₃) .

- Limitations : Low conductivity requires doping or hybrid composites to enhance charge transport .

What strategies resolve contradictions in analytical data when comparing 8-hydroxyquinolinate vs. oxalate separation methods?

Advanced Research Question

In radioisotope analysis (e.g., Sr-90/Y-90), 8-hydroxyquinolinate precipitation (yield: 97% vs. oxalate method) shows higher reproducibility due to:

- Reduced Co-precipitation : Selective binding minimizes interference from Sr²⁺ .

- Sensitivity Enhancement : Butylamine additives improve chelate solubility, reducing measurement variability .

Table 1 : Comparison of Separation Methods

| Parameter | 8-Hydroxyquinolinate | Oxalate Method |

|---|---|---|

| Recovery (%) | 97 ± 1 | 100 (baseline) |

| Precision (RSD) | 2–3% | 7% |

| Interference Tolerance | High (pH 4.5–8.5) | Low (pH >10) |

How do ligand modifications enhance this compound’s functionality in biosensing or imaging?

Advanced Research Question

Functionalizing 8-HQ ligands with electron-withdrawing groups (e.g., nitro, chloro) improves:

- Stability : Cr(III) complexes with nitro-substituted 8-HQ show 3D supramolecular architectures via π-π stacking, enhancing thermal/chemical resistance .

- Photophysical Tuning : Substitutions shift emission to near-infrared (NIR), enabling bioimaging with reduced autofluorescence .

Example : Yb(III)-8-HQ podates exhibit NIR luminescence (λem ~980 nm) with 50% intensity enhancement upon albumin binding, suitable for in vivo tracking .

What computational methods predict this compound’s host-guest interactions in MOFs?

Advanced Research Question

Density Functional Theory (DFT) and molecular docking simulate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.